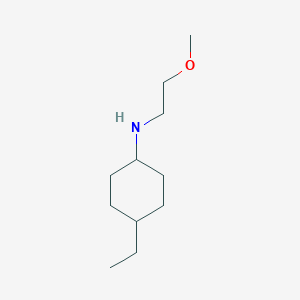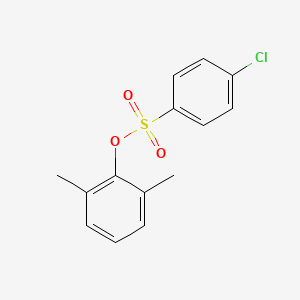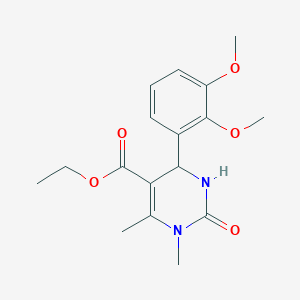![molecular formula C24H20O4 B5215138 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one, also known as Flavopiridol, is a synthetic flavone that has been extensively studied for its potential therapeutic applications. Flavopiridol is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have anti-tumor activity in preclinical studies.
Mecanismo De Acción
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one is a potent inhibitor of CDKs, which are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one disrupts cell cycle progression and induces cell death in cancer cells. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has also been shown to inhibit the activity of other kinases, such as glycogen synthase kinase 3 (GSK-3), which may contribute to its anti-tumor activity.
Biochemical and physiological effects:
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to have a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has several advantages for use in lab experiments. It is a potent inhibitor of CDKs and has been extensively studied for its anti-tumor activity. However, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one. One area of interest is the development of more potent and selective CDK inhibitors that may have improved efficacy and fewer off-target effects. Another area of interest is the identification of biomarkers that may predict response to 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one or other CDK inhibitors. Additionally, the combination of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one with other therapeutic agents may be explored as a potential treatment strategy for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one involves several steps, starting with the condensation of 2-acetylfuran and 3-methylbenzaldehyde to form 2-acetyl-3-methylbenzofuran. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the desired product, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one. The overall yield of the synthesis is around 20%, and the purity of the product can be improved through various purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor activity in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy in various types of cancer. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has also been studied for its potential use in the treatment of other diseases such as rheumatoid arthritis and viral infections.
Propiedades
IUPAC Name |
2-methyl-7-[(3-methylphenyl)methoxy]-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-7-6-8-18(13-16)15-26-20-11-12-21-22(14-20)27-17(2)24(23(21)25)28-19-9-4-3-5-10-19/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCRRRZVVUGEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)

![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)

![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)
![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)
![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)